

Spectroscopic Data of 6-Bromo-2-methyl-1,3-benzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-2-methyl-1,3-benzothiazole

Cat. No.: B1266649

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **6-Bromo-2-methyl-1,3-benzothiazole**, a key intermediate in pharmaceutical and materials science research. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural characterization of this compound. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this molecule's spectroscopic properties.

Molecular Structure and Spectroscopic Overview

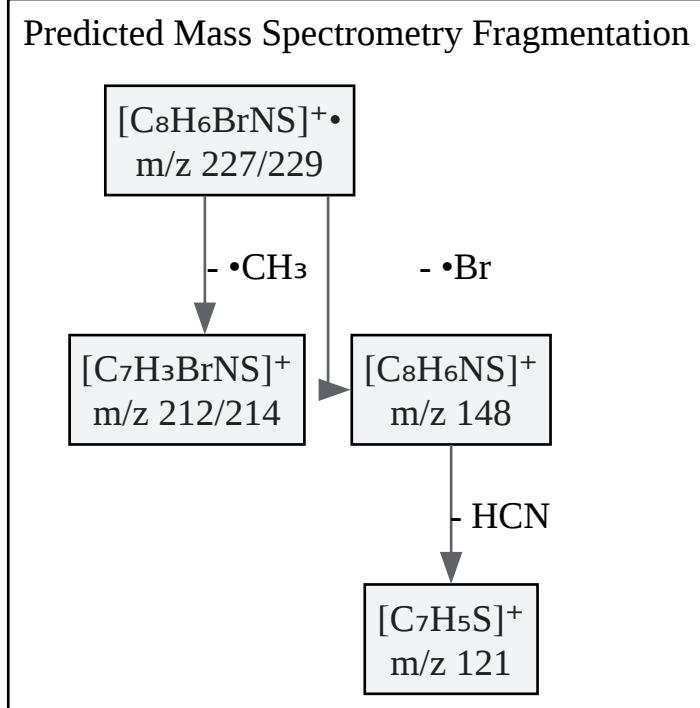
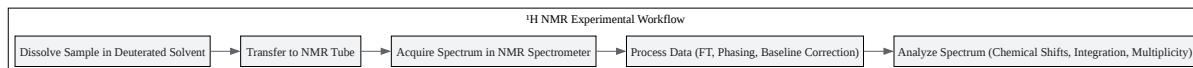
6-Bromo-2-methyl-1,3-benzothiazole possesses a bicyclic heteroaromatic system. The benzothiazole core is substituted with a bromine atom at the 6-position and a methyl group at the 2-position. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization. The numbering of the benzothiazole ring system is illustrated below.

Caption: Structure of **6-Bromo-2-methyl-1,3-benzothiazole** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **6-Bromo-2-methyl-1,3-benzothiazole**, both ^1H and ^{13}C NMR provide diagnostic signals for its structural confirmation.

¹H NMR Spectroscopy



While a publicly available, fully assigned ¹H NMR spectrum for **6-Bromo-2-methyl-1,3-benzothiazole** is not readily accessible, the expected chemical shifts and coupling patterns can be predicted based on the analysis of closely related benzothiazole derivatives. The aromatic region is expected to show an AMX spin system for the three protons on the benzene ring, and a singlet for the methyl group.

Predicted ¹H NMR Data:

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)
H-4	~ 8.1	d	J ≈ 2.0
H-5	~ 7.6	dd	J ≈ 8.5, 2.0
H-7	~ 7.8	d	J ≈ 8.5
-CH ₃	~ 2.8	s	-

Experimental Protocol (Typical):

A sample of **6-Bromo-2-methyl-1,3-benzothiazole** (5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The spectrum is recorded on a 300 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Data of 6-Bromo-2-methyl-1,3-benzothiazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266649#spectroscopic-data-of-6-bromo-2-methyl-1-3-benzothiazole-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com